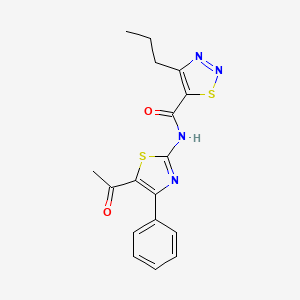
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as APPT, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. APPT is a member of the thiazole family and has a molecular weight of 338.44 g/mol. In
科学的研究の応用
Anticancer Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have demonstrated significant anticancer properties. A study by Gomha et al. (2017) synthesized a series of pharmacophores containing thiazole moiety and evaluated them as potent anticancer agents, specifically against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Similarly, research by Tiwari et al. (2017) focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, which showed promising anticancer activity against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antimicrobial Activity
These compounds have also been investigated for their antimicrobial properties. The study by Farghaly, Abdallah, and Muhammad (2011) explored the antimicrobial activities of thiadiazole-enaminones, indicating potential effectiveness against various microorganisms (Farghaly, Abdallah, & Muhammad, 2011).
Enzyme Inhibition
A 2019 study by Zhang et al. found that derivatives of 4-methoxy-phenylthiazole-2-amine, closely related to the compound , acted as inhibitors of acetylcholinesterase, an enzyme target for treating conditions like Alzheimer's disease (Zhang, Xu, Jian, Yang, & Ma, 2019).
Antitubercular and Antiviral Activity
Samadhiya, Sharma, and Srivastava (2013) synthesized derivatives of 2-amino-5-nitrothiazole, exhibiting antitubercular activity (Samadhiya, Sharma, & Srivastava, 2013). Additionally, Srivastava et al. (1977) reported the synthesis of thiazole C-nucleosides with potential antiviral activities (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-3-7-12-15(25-21-20-12)16(23)19-17-18-13(14(24-17)10(2)22)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVILYEUFAUQWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

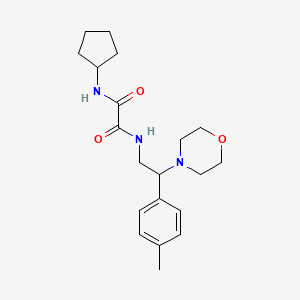

![N-(4-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2698138.png)
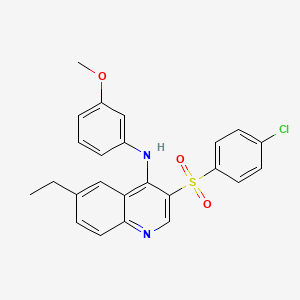
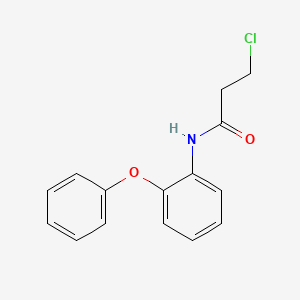

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2698145.png)
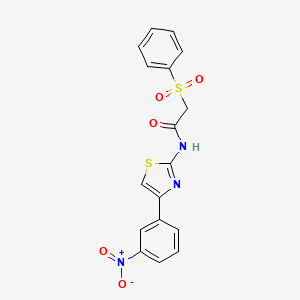
![2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2698151.png)
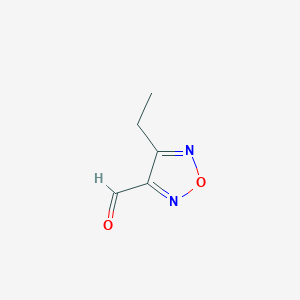
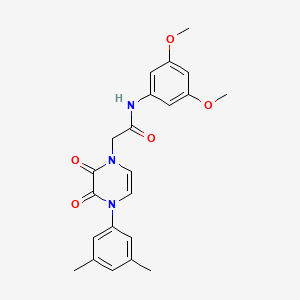
![4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2698154.png)
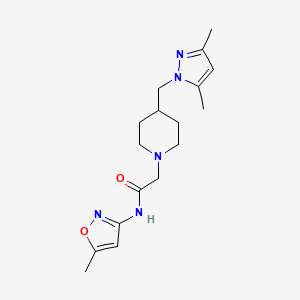
![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2698158.png)